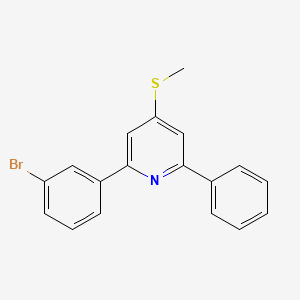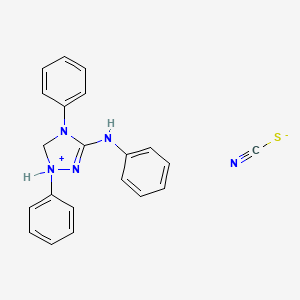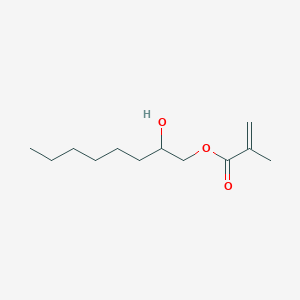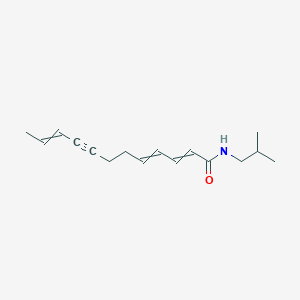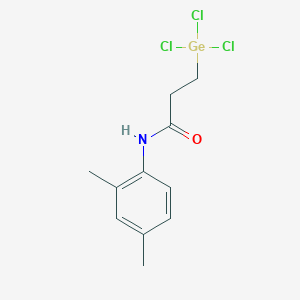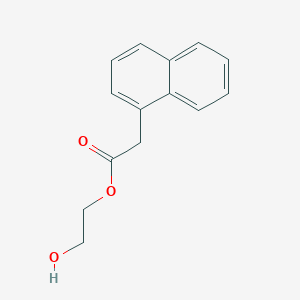![molecular formula C16H18Se2 B14295514 Diselenide, bis[(3-methylphenyl)methyl] CAS No. 124594-80-5](/img/structure/B14295514.png)
Diselenide, bis[(3-methylphenyl)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis[(3-methylphenyl)methyl] is an organoselenium compound characterized by the presence of two selenium atomsThe molecular formula of Diselenide, bis[(3-methylphenyl)methyl] is C16H18Se2, and it has a molecular weight of 368.23412 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diselenide, bis[(3-methylphenyl)methyl] typically involves the reaction of 3-methylbenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of Diselenide, bis[(3-methylphenyl)methyl] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diselenide, bis[(3-methylphenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed at low temperatures to prevent decomposition of the product.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted organoselenium compounds.
Applications De Recherche Scientifique
Diselenide, bis[(3-methylphenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox processes in biological systems.
Medicine: Research has shown that Diselenide, bis[(3-methylphenyl)methyl] exhibits anticancer and chemopreventive activities. It has been investigated for its potential to inhibit the growth of cancer cells and to protect normal cells from oxidative damage.
Industry: The compound is used in the production of various selenium-containing materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of Diselenide, bis[(3-methylphenyl)methyl] involves its ability to interact with biological molecules and modulate redox processes. The compound can react with thiol groups in proteins, leading to the formation of selenenyl sulfides. This interaction can affect the function of enzymes and other proteins involved in cellular signaling pathways. Additionally, Diselenide, bis[(3-methylphenyl)methyl] can generate reactive oxygen species, which can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties and applications.
Bis(2-chlorophenyl) diselenide: Known for its antimicrobial activity.
Bis(4-methoxyphenyl) diselenide: Studied for its antioxidant properties
Uniqueness
Diselenide, bis[(3-methylphenyl)methyl] is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate redox processes and interact with thiol groups makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
124594-80-5 |
|---|---|
Formule moléculaire |
C16H18Se2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
1-methyl-3-[[(3-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
FTUNNJWRMKQXHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C[Se][Se]CC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

